molecular formula C11H10N2O3 B14299046 2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione CAS No. 113032-36-3

2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione

Cat. No.: B14299046
CAS No.: 113032-36-3
M. Wt: 218.21 g/mol
InChI Key: CUHMHNKEGROBLF-UHFFFAOYSA-N
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Description

2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione is an organic compound that features a pyrimidine ring attached to a cyclohexane-1,3-dione moiety. This compound is of interest due to its unique structure, which combines the properties of both pyrimidine and cyclohexane-1,3-dione, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione typically involves the reaction of pyrimidine derivatives with cyclohexane-1,3-dione under specific conditions. One common method is the condensation reaction between pyrimidine-2-carboxylic acid and cyclohexane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidine-2-carbonyl)cyclopentane-1,3-dione: Similar structure but with a cyclopentane ring instead of cyclohexane.

    2-(Pyrimidine-2-carbonyl)cyclohexane-1,2-dione: Similar structure but with a different position of the carbonyl groups on the cyclohexane ring.

Uniqueness

2-(Pyrimidine-2-carbonyl)cyclohexane-1,3-dione is unique due to its specific combination of a pyrimidine ring and a cyclohexane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

113032-36-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(pyrimidine-2-carbonyl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H10N2O3/c14-7-3-1-4-8(15)9(7)10(16)11-12-5-2-6-13-11/h2,5-6,9H,1,3-4H2

InChI Key

CUHMHNKEGROBLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=NC=CC=N2

Origin of Product

United States

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